molecular formula C23H15Cl2NO3 B2917479 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide CAS No. 923244-64-8

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide

Cat. No.: B2917479
CAS No.: 923244-64-8
M. Wt: 424.28
InChI Key: DRLHENPHHXFJGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide (hereafter referred to as Compound A) is a benzamide derivative featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2, a methyl group at position 3, and a 2-chlorobenzamide moiety at position 4. Its molecular formula is C₂₃H₁₅Cl₂NO₃ (MW: 424.28 g/mol) .

Properties

IUPAC Name

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15Cl2NO3/c1-13-17-11-10-16(26-23(28)18-4-2-3-5-19(18)25)12-20(17)29-22(13)21(27)14-6-8-15(24)9-7-14/h2-12H,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRLHENPHHXFJGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3Cl)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core with a chlorobenzoyl substituent and a benzamide moiety. Its molecular formula is C21H16ClNO3C_{21}H_{16}ClNO_3 with a molecular weight of approximately 367.81 g/mol. The presence of chlorine atoms and the specific arrangement of functional groups are critical for its biological activity.

The mechanism by which 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide exerts its effects involves interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, potentially leading to reduced tumor growth.
  • Receptor Modulation : It may also act as a modulator for specific receptors linked to cell signaling pathways that promote cancer progression.

Anticancer Activity

Research indicates that derivatives of benzofuran compounds, including 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide, exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamideK562 (Leukemia)5.0
Other Derivative AHL60 (Leukemia)0.1
Other Derivative BA549 (Lung Cancer)16.4

The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrates selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic window.

Structure-Activity Relationship (SAR)

The SAR analysis highlights that the position and type of substituents on the benzofuran ring significantly influence biological activity:

  • Chlorine Substitution : The presence of chlorine at specific positions enhances cytotoxicity.
  • Benzamide Moiety : The incorporation of the benzamide group is essential for maintaining activity against cancer cells.

Table 2: SAR Analysis of Related Compounds

Compound VariantSubstituent PositionActivity Level
Compound AParaHigh
Compound BMetaModerate
Compound COrthoLow

Study on Anticancer Properties

A study conducted on various benzofuran derivatives, including our compound, evaluated their effects on lung adenocarcinoma cells (A549). The results demonstrated that compounds with similar structural features exhibited significant inhibition of cell proliferation by targeting the AKT signaling pathway, leading to apoptosis in cancer cells .

Enzyme Inhibition Study

Another investigation focused on the cholinesterase inhibitory activity of related compounds. While primarily aimed at understanding neuroprotective properties, findings indicated that structural modifications similar to those in 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide could enhance enzyme selectivity and potency .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Positional Isomerism: 5-yl vs. 6-yl Substitution

A close analog, 2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide (Compound B, ID: F267-0214), shares the same molecular formula (C₂₃H₁₅Cl₂NO₃) and weight (424.28 g/mol) as Compound A but differs in the substitution position of the benzamide group (5-yl vs. 6-yl) . Key implications include:

  • Synthetic Accessibility : The 6-yl position is often more reactive in benzofuran derivatives, favoring Compound A in scalable synthesis routes.

Substituent Variation: Chlorine vs. Methyl Groups

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]-4-methylbenzamide (Compound C, CAS: 923192-04-5) replaces the 2-chlorobenzamide group in Compound A with a 4-methylbenzamide moiety. This results in a lower molecular weight (389.84 g/mol) and distinct physicochemical properties :

  • Electron Effects : The absence of chlorine reduces electron-withdrawing effects, which may weaken hydrogen-bonding interactions with target enzymes.

Core Structure Modifications: Benzofuran vs. Triazole or Chromen

(a) ZVT (Control Inhibitor)

The compound 2-chloro-N-[1-(5-{[2-(4-fluorophenoxy)ethyl] sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl) ethyl]benzamide (ZVT) features a triazole ring instead of a benzofuran core. Key differences include :

  • Heterocyclic Reactivity : The triazole ring enables stronger π-π stacking interactions, while the benzofuran core in Compound A offers rigidity.
  • Biological Targets : ZVT inhibits Mycobacterium tuberculosis enzymes (e.g., MtPanK), whereas Compound A’s benzofuran scaffold may target fungal or bacterial proteins.
(b) Chromen-Based Analog

4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923211-76-1) replaces the benzofuran with a chromen ring bearing a 4-oxo group. This modification introduces hydrogen-bonding capacity via the ketone, improving solubility in polar solvents compared to Compound A .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.